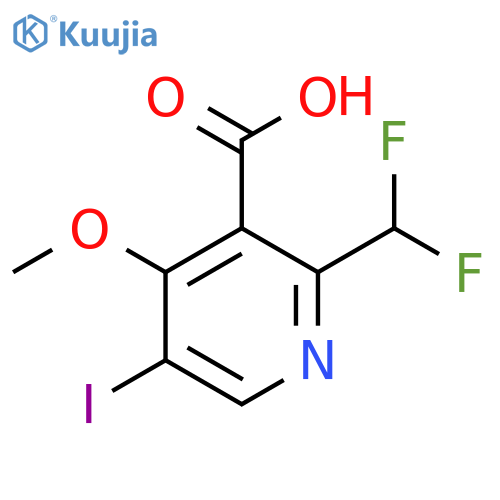

Cas no 1805508-00-2 (2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid)

1805508-00-2 structure

商品名:2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid

CAS番号:1805508-00-2

MF:C8H6F2INO3

メガワット:329.03942155838

CID:4892843

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid

-

- インチ: 1S/C8H6F2INO3/c1-15-6-3(11)2-12-5(7(9)10)4(6)8(13)14/h2,7H,1H3,(H,13,14)

- InChIKey: KFAXADWXHTVEBT-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(F)F)C(C(=O)O)=C1OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 59.4

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023356-250mg |

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |

1805508-00-2 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029023356-1g |

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |

1805508-00-2 | 95% | 1g |

$2,750.25 | 2022-04-01 | |

| Alichem | A029023356-500mg |

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |

1805508-00-2 | 95% | 500mg |

$1,701.85 | 2022-04-01 |

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1805508-00-2 (2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量